6-Bromopyrazolo[1,5-a]pyridin-2-amine
Overview
Description
6-Bromopyrazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1391821-41-2 . It has a molecular weight of 212.05 .
Molecular Structure Analysis
The InChI code for 6-Bromopyrazolo[1,5-a]pyridin-2-amine is 1S/C7H6BrN3/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H, (H2,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromopyrazolo[1,5-a]pyridin-2-amine are not available, amines in general can undergo a variety of reactions, such as alkylation, acylation, and Hofmann elimination .Physical And Chemical Properties Analysis
The melting point of 6-Bromopyrazolo[1,5-a]pyridin-2-amine is between 129-132 degrees Celsius .Scientific Research Applications
Synthesis Methodologies
6-Bromopyrazolo[1,5-a]pyridin-2-amine serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, Nishigaya et al. (2014) describe a straightforward synthesis of 6-substituted-2-aminopyrazolo[1,5-a]pyridines from 2-pyridineacetonitriles through N-amination and base-promoted cyclization, highlighting its utility in creating diverse pyrazolo[1,5-a]pyridine derivatives in moderate to good yields (Nishigaya et al., 2014). Abdelriheem et al. (2017) also synthesized new series of pyrazolo[1,5-a]pyrimidines and related compounds, demonstrating the compound's versatility in accessing a range of pharmaceutical relevant structures with antitrypanosomal activity (Abdelriheem et al., 2017).
Novel Heterocyclic Compounds
Abdel‐Latif et al. (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a starting material for constructing new polyheterocyclic compounds, showing the potential of 6-Bromopyrazolo[1,5-a]pyridin-2-amine derivatives in the development of compounds with antibacterial properties (Abdel‐Latif et al., 2019). Similarly, Kumar et al. (2003) developed a highly selective CRF1 antagonist using a derivative of 6-Bromopyrazolo[1,5-a]pyridin-2-amine for potential PET ligand applications in in vivo imaging, showcasing its application in the development of diagnostic tools (Kumar et al., 2003).
Pharmaceutical Applications
Metwally et al. (2018) synthesized novel pyrazolo[4,3-c]pyridine derivatives from 3-aminopyrazolo[4,3-c]pyridine-4,6-dione and investigated their anticancer activities against human breast, liver, and colon carcinoma cell lines. This research highlights the compound's relevance in the development of new anticancer agents (Metwally et al., 2018).
Antimicrobial and Antitumor Activities
Frolova et al. (2011) discovered a multicomponent reaction that leads to the formation of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones with notable antibacterial activities, further expanding the application range of 6-Bromopyrazolo[1,5-a]pyridin-2-amine derivatives in seeking new antimicrobial agents (Frolova et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-6-3-7(9)10-11(6)4-5/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBAEMFAHLKKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1391821-41-2 | |
Record name | 6-bromopyrazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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